3,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
3,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of fluorine atoms, a tetrahydropyran ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzoyl chloride, tetrahydro-2H-pyran-4-amine, and 2,2,2-trifluoroethylamine.
Formation of Intermediate: The first step involves the reaction of 3,4-difluorobenzoyl chloride with tetrahydro-2H-pyran-4-amine under basic conditions to form an intermediate.
Final Product Formation: The intermediate is then reacted with 2,2,2-trifluoroethylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The fluorine atoms and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide: Lacks the trifluoroethyl group.
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide: Lacks the difluoro substitution on the benzene ring.
Uniqueness
The presence of both difluoro and trifluoroethyl groups, along with the tetrahydropyran ring, makes 3,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide unique. These structural features may impart specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
3,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO2/c15-11-2-1-9(7-12(11)16)13(21)20(8-14(17,18)19)10-3-5-22-6-4-10/h1-2,7,10H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHSVIMKNLRXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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